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molecular formula C12H16N2O3 B8801337 Benzyl (3s,4s)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Benzyl (3s,4s)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B8801337
M. Wt: 236.27 g/mol
InChI Key: IXPLJRREJIUKLG-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901307B2

Procedure details

A mixture of racemic trans-benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (2.96 g, 11.29 mmol) (Method 195) and triphenylphosphine (3.11 g, 11.85 mmol) in THF (25 mL) was stirred at rt for 7 h. Water (2 mL, 111 mmol) was then added and the mixture then stirred at 50° C. overnight. The mixture was then concentrated under reduced pressure, and the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM) to yield the title compound (2.96 g, 11.29 mmol) as an oil. 1H NMR (400 MHz, Dichloromethane-d2) δ ppm 7.38-7.19 (m, 5 H), 5.02 (s, 2 H), 3.89 (brs, 1 H), 3.62 (dd, 2 H), 3.29-3.15 (m, 2 H), 3.12-3.01 (m, 1 H); m/z 236.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C@H:4]1[C@H:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH:4]1[CH:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
N(=[N+]=[N-])[C@@H]1CN(C[C@H]1O)C(=O)OCC1=CC=CC=C1
Name
Quantity
3.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture then stirred at 50° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1CN(CC1O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.29 mmol
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08901307B2

Procedure details

A mixture of racemic trans-benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (2.96 g, 11.29 mmol) (Method 195) and triphenylphosphine (3.11 g, 11.85 mmol) in THF (25 mL) was stirred at rt for 7 h. Water (2 mL, 111 mmol) was then added and the mixture then stirred at 50° C. overnight. The mixture was then concentrated under reduced pressure, and the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM) to yield the title compound (2.96 g, 11.29 mmol) as an oil. 1H NMR (400 MHz, Dichloromethane-d2) δ ppm 7.38-7.19 (m, 5 H), 5.02 (s, 2 H), 3.89 (brs, 1 H), 3.62 (dd, 2 H), 3.29-3.15 (m, 2 H), 3.12-3.01 (m, 1 H); m/z 236.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C@H:4]1[C@H:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH:4]1[CH:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
N(=[N+]=[N-])[C@@H]1CN(C[C@H]1O)C(=O)OCC1=CC=CC=C1
Name
Quantity
3.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture then stirred at 50° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1CN(CC1O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.29 mmol
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08901307B2

Procedure details

A mixture of racemic trans-benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (2.96 g, 11.29 mmol) (Method 195) and triphenylphosphine (3.11 g, 11.85 mmol) in THF (25 mL) was stirred at rt for 7 h. Water (2 mL, 111 mmol) was then added and the mixture then stirred at 50° C. overnight. The mixture was then concentrated under reduced pressure, and the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM) to yield the title compound (2.96 g, 11.29 mmol) as an oil. 1H NMR (400 MHz, Dichloromethane-d2) δ ppm 7.38-7.19 (m, 5 H), 5.02 (s, 2 H), 3.89 (brs, 1 H), 3.62 (dd, 2 H), 3.29-3.15 (m, 2 H), 3.12-3.01 (m, 1 H); m/z 236.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C@H:4]1[C@H:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH:4]1[CH:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
N(=[N+]=[N-])[C@@H]1CN(C[C@H]1O)C(=O)OCC1=CC=CC=C1
Name
Quantity
3.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture then stirred at 50° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1CN(CC1O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.29 mmol
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08901307B2

Procedure details

A mixture of racemic trans-benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (2.96 g, 11.29 mmol) (Method 195) and triphenylphosphine (3.11 g, 11.85 mmol) in THF (25 mL) was stirred at rt for 7 h. Water (2 mL, 111 mmol) was then added and the mixture then stirred at 50° C. overnight. The mixture was then concentrated under reduced pressure, and the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM) to yield the title compound (2.96 g, 11.29 mmol) as an oil. 1H NMR (400 MHz, Dichloromethane-d2) δ ppm 7.38-7.19 (m, 5 H), 5.02 (s, 2 H), 3.89 (brs, 1 H), 3.62 (dd, 2 H), 3.29-3.15 (m, 2 H), 3.12-3.01 (m, 1 H); m/z 236.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C@H:4]1[C@H:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH:4]1[CH:8]([OH:9])[CH2:7][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]1

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
N(=[N+]=[N-])[C@@H]1CN(C[C@H]1O)C(=O)OCC1=CC=CC=C1
Name
Quantity
3.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture then stirred at 50° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1CN(CC1O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.29 mmol
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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